Sabizabulin is classified as a microtubule inhibitor. It is derived from a series of chemical modifications aimed at enhancing its bioavailability and therapeutic efficacy. The compound is often referred to by its developmental code name, VERU-111, and has been synthesized through various methods to optimize its pharmacological properties.
Key steps in the synthesis process include:
Sabizabulin has a complex molecular structure characterized by its ability to interact with tubulin. Its molecular formula is , with a molecular weight of approximately 458 Da. The compound features multiple functional groups that contribute to its binding affinity and biological activity.
The structural data indicates:
Sabizabulin undergoes several key reactions during its synthesis and biological activity:
The reactions involved in its synthesis are characterized by moderate yields (typically ranging from 30% to 80%) depending on the specific conditions employed during each step.
The mechanism of action of sabizabulin involves:
Studies have demonstrated that sabizabulin can significantly reduce tumor growth and metastasis in preclinical models of breast cancer while also exhibiting antiviral properties against SARS-CoV-2.
Sabizabulin displays several notable physical and chemical properties:
These properties align with Lipinski's Rule of Five, suggesting that sabizabulin has favorable characteristics for oral bioavailability.
Sabizabulin has several promising applications in scientific research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3